molecular formula C17H22N4O2 B7142995 2-[5-(1-benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide

2-[5-(1-benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide

Cat. No.: B7142995
M. Wt: 314.4 g/mol
InChI Key: BUGZBIXOOZXSOW-UHFFFAOYSA-N
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Description

2-[5-(1-benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide typically involves multiple steps One common method starts with the preparation of the piperidine derivative, followed by the formation of the oxadiazole ringThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving a cost-effective and environmentally friendly production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[5-(1-benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential as a lead compound for developing new drugs, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[5-(1-benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, while the oxadiazole ring can modulate enzyme activity. These interactions can influence various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(1-benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide apart is its unique combination of functional groups, which allows it to interact with multiple biological targets simultaneously. This multi-target approach can enhance its efficacy and reduce the likelihood of resistance development .

Properties

IUPAC Name

2-[5-(1-benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-18-16(22)10-15-19-17(23-20-15)14-8-5-9-21(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGZBIXOOZXSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=NOC(=N1)C2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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